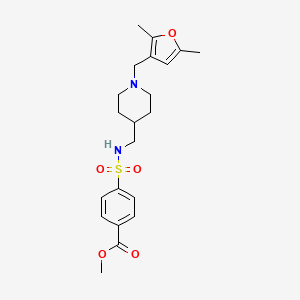

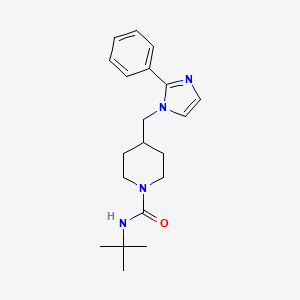

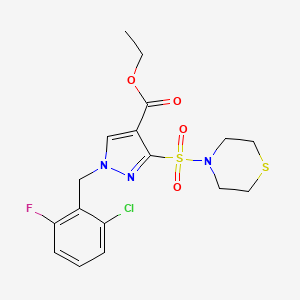

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, also known as CBT-1, is a compound that has been widely studied for its potential therapeutic effects. This compound belongs to the class of benzothiazole derivatives and has been found to have interesting properties that make it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A pivotal study focused on the synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, revealing significant in vivo diuretic activity. Among the synthesized compounds, a specific derivative was identified as a promising candidate, showcasing the compound's potential in therapeutic applications related to fluid balance disorders (M. Yar & Zaheen Hasan Ansari, 2009).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities. Notably, one study designed a biologically stable derivative without a nitro group, which exhibited an excellent in vivo inhibitory effect on tumor growth. This underlines the compound's relevance in cancer research and potential as an antitumor agent (Masao Yoshida et al., 2005).

Antibacterial and Antifungal Activities

Research into N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes revealed notable antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus, and antifungal activities against species like Candida albicans. This highlights its potential in developing new antimicrobial agents (L. N. Obasi et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects, demonstrating high efficiency in protecting steel against corrosion in acidic solutions. This application is crucial for materials science, offering insights into the preservation of metal alloys in corrosive environments (Zhiyong Hu et al., 2016).

Novel Antimicrobial Agents

The synthesis of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class led to the discovery of compounds with moderate to good antimicrobial activity. This supports the compound's utility in the search for new antimicrobial agents (S. Gilani et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a crucial role in inflammation and pain .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The affected biochemical pathway is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The inhibition of COX enzymes by this compound disrupts this pathway, leading to reduced production of prostaglandins .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . This can have significant therapeutic benefits in conditions characterized by excessive inflammation or pain.

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-9-2-4-11-13(6-9)22-15(18-11)19-14(20)8-1-3-10-12(5-8)21-7-17-10/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBQQAVECLQFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)